N-(2,3-dimethylphenyl)-2-phenylacetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-12-7-6-10-15(13(12)2)17-16(18)11-14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKWNHCSSUQNHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for N-(2,3-dimethylphenyl)-2-phenylacetamide
The formation of the amide bond in this compound is the cornerstone of its synthesis. This is most commonly achieved through the reaction of a nucleophilic amine with an electrophilic carboxylic acid derivative.
Amidation Reactions Utilizing Acyl Chloride Intermediates
A prevalent and efficient method for the synthesis of this compound and related amides involves the use of acyl chlorides, such as phenylacetyl chloride, which react with an amine. The high reactivity of the acyl chloride facilitates the nucleophilic attack by the amine.
A common approach is the reaction between an aniline (B41778) derivative and chloroacetyl chloride. sphinxsai.com For instance, various N-aryl 2-chloroacetamides are synthesized by reacting the corresponding anilines with chloroacetyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane. researchgate.net Another established method involves dissolving a substituted aniline in a suitable solvent, like tetrahydrofuran (B95107) (THF), and adding a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). sphinxsai.com Chloroacetyl chloride is then added dropwise at a controlled temperature. sphinxsai.com The reaction progress is monitored, and upon completion, the product is isolated by precipitation in cold water, followed by filtration and recrystallization. sphinxsai.com
| Reagents | Base | Solvent | Reaction Time | Yield (%) |
| Substituted Aniline, Chloroacetyl chloride | DBU | THF | 3-6 h | 75-95 |
| Substituted Aniline, Chloroacetyl chloride | Triethylamine | Dichloromethane | Not Specified | Good |
This table summarizes typical conditions for the synthesis of N-aryl acetamides using acyl chloride intermediates.
The selection of the base and solvent system is crucial for optimizing the reaction conditions and maximizing the yield of the desired amide.
Alternative Synthetic Routes and Methodological Innovations
Beyond the traditional acyl chloride route, alternative methodologies for the synthesis of phenylacetamides have been developed. One innovative approach involves a metal- and solvent-free decarboxylative strategy for the synthesis of α-ketoamides. rsc.org This method utilizes the reaction of α-oxocarboxylic acids with isocyanates. rsc.org Although this produces an α-ketoamide, it represents a significant departure from classical amidation and highlights the potential for developing novel synthetic pathways.
Another alternative is presented in a patented method for producing phenylacetamide compounds. This process involves the reaction of a specific acetamide (B32628) compound with a dialkyl sulfate (B86663) in the presence of a base. google.com This suggests a pathway that modifies a pre-existing amide rather than creating the amide bond directly from an amine and a carboxylic acid derivative.
Derivatization Strategies of the this compound Scaffold
The this compound molecule offers several sites for chemical modification, allowing for the creation of a library of derivatives with potentially new properties. These modifications can be broadly categorized into changes at the phenylacetamide backbone, substitutions on the dimethylphenyl moiety, and the introduction of heterocyclic systems.
Modifications at the Phenylacetamide Backbone
The phenylacetamide portion of the molecule provides opportunities for structural alteration. For example, the phenyl group of the phenylacetyl moiety can be substituted. Research has been conducted on the synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, demonstrating that this position is amenable to modification. nih.gov
Furthermore, the acetamide backbone itself can be altered. A study on the photocatalyzed intermolecular amination for the synthesis of hydrazonamides showcases a significant modification of the amide linkage. rsc.org This type of transformation introduces new functional groups and changes the electronic and steric properties of the original scaffold.
Incorporation of Heterocyclic Ring Systems
Introducing heterocyclic rings is a common strategy in medicinal chemistry to enhance biological activity and modulate physicochemical properties. This can be achieved by attaching the heterocyclic system to the this compound scaffold.
One approach involves the synthesis of N-phenylacetamide derivatives that incorporate a 4-arylthiazole moiety. nih.gov This is typically achieved through a multi-step synthesis starting from a protected p-phenylenediamine, which is then elaborated to include the thiazole (B1198619) ring. nih.gov
Another example is the synthesis of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives. nih.gov In this case, a 2-chloro-N-substituted acetamide is reacted with 2-mercaptobenzimidazole (B194830) in the presence of a base like triethylamine in ethanol. nih.gov This reaction effectively couples the benzimidazole (B57391) heterocycle to the acetamide backbone through a thioether linkage. nih.gov
| Heterocyclic System | Synthetic Approach | Key Intermediates |
| 4-Arylthiazole | Multi-step synthesis involving isothiocyanate and thiourea (B124793) formation, followed by condensation with α-halocarbonyl compounds. | 4-amino-N-phenylacetamides, isothiocyanates, thioureas |
| Benzimidazole | Reaction of a 2-chloro-N-substituted acetamide with 2-mercaptobenzimidazole. | 2-chloro-N-substituted-acetamides, 2-mercaptobenzimidazole |
This table outlines strategies for incorporating heterocyclic rings into the N-phenylacetamide scaffold.
Reaction Mechanisms and Reactivity Profiles
The reactivity of this compound is centered around the amide functionality, the acidic α-protons on the methylene (B1212753) bridge, and the two aromatic rings. These sites allow for a range of chemical transformations.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are fundamental to the synthesis and functionalization of phenylacetamides. These reactions can occur at different sites, but for this class of molecules, the focus is often on the α-carbon of the acetamide group, particularly when a suitable leaving group is present.
The synthesis of related N-aryl α-chloroacetamides, for instance, involves the reaction of an aniline with chloroacetyl chloride. researchgate.net The chlorine atom in these precursors is readily displaced by various nucleophiles (oxygen, nitrogen, or sulfur), providing a versatile route to a wide array of derivatives. researchgate.net This substitution at the α-carbon is a key step in the synthesis of more complex molecules. researchgate.net
Another important class of nucleophilic substitution involves the enolate intermediate of the phenylacetamide itself. The enolate, once formed, acts as a potent carbon-centered nucleophile. Its reaction with electrophiles such as alkyl halides proceeds via an SN2 mechanism, where the enolate displaces a halide leaving group. libretexts.orgpressbooks.pub This alkylation is a powerful method for forming new carbon-carbon bonds at the α-position. libretexts.org The efficiency of this SN2 reaction is subject to the usual constraints, favoring primary or methyl halides and being sensitive to steric hindrance. pressbooks.pub
The table below summarizes typical nucleophilic substitution reactions relevant to the phenylacetamide class.
| Reaction Type | Substrate | Nucleophile/Electrophile | Product Type |
| Halogen Displacement | N-Aryl 2-chloroacetamide | O, N, S Nucleophiles | α-Substituted N-Aryl Acetamide |
| Enolate Alkylation | N-Aryl Phenylacetamide | Alkyl Halide (R-X) | α-Alkyl N-Aryl Phenylacetamide |
Oxidation Reactions
The methylene group (—CH₂—) in this compound, being positioned between a phenyl ring and a carbonyl group (a benzylic position), is susceptible to oxidation.
A notable method for the oxidation of such compounds is the aerobic oxidation promoted by cesium carbonate, which converts arylacetamides into N-substituted α-keto amides. researchgate.net This reaction transforms the benzylic methylene group into a carbonyl group, yielding a highly functionalized product. The process is typically catalyzed by a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) and utilizes atmospheric oxygen as the oxidant. researchgate.net
Another potential pathway for oxidation is through electrochemical methods. Anodic oxidation has been reported for various N-aryl amides, suggesting that this compound could likely undergo similar transformations under electrochemical conditions. researchgate.net
| Oxidation Method | Reagents/Conditions | Functional Group Transformation | Product |
| Aerobic Oxidation | O₂, Cs₂CO₃, cat. TBAB | —CH₂— | —C(O)— |
| Anodic Oxidation | Electrochemical Cell | Amide Moiety | Oxidized Amide Derivatives |
Reduction Reactions
The amide functional group in this compound can be completely reduced to an amine. This transformation is typically achieved using powerful reducing agents.
The most common reagent for this purpose is lithium aluminium hydride (LiAlH₄), which effectively reduces the carbonyl of the amide group to a methylene group (—CH₂—), converting the N-aryl acetamide into the corresponding N-substituted phenethylamine (B48288) derivative. ncert.nic.in This reaction is a standard procedure for the reduction of amides. ncert.nic.in
Additionally, while not a reduction of the core amide, related phenylacetamide structures bearing reducible functional groups can undergo selective reduction. For example, an azido (B1232118) group on a phenylacetamide derivative has been successfully reduced to an amino group using catalytic hydrogenation with palladium on carbon (Pd-C) and H₂ gas. googleapis.com This demonstrates that other functional groups can be reduced while leaving the amide intact under specific conditions. googleapis.com
| Reaction | Reagent | Functional Group Transformation | Product Type |
| Amide Reduction | Lithium Aluminium Hydride (LiAlH₄) | —C(O)NH— | —CH₂NH— |
| Catalytic Hydrogenation | H₂, Pd-C | —N₃ (on substituent) | —NH₂ (on substituent) |
Enolate Reactivity and Transformations
The protons on the carbon atom alpha to the carbonyl group in this compound are acidic (pKa ≈ 22-24 for related amides) and can be removed by a strong base to form a nucleophilic enolate ion. libretexts.org The formation of this enolate is a critical step that opens up numerous pathways for C-C bond formation. ambeed.com
Due to the strength required to deprotonate the α-carbon of an amide, very strong bases like lithium diisopropylamide (LDA) are typically employed to ensure complete conversion to the enolate. libretexts.org Once formed, the enolate is a powerful nucleophile that can react with a variety of electrophiles. uwo.ca
The most common transformation is the alkylation of the enolate with an alkyl halide. pressbooks.pub This reaction proceeds via an SN2 mechanism, attaching a new alkyl group to the α-carbon. libretexts.orgpressbooks.pub This method is highly effective for introducing methyl, primary, and some secondary alkyl groups. pressbooks.pub
| Reagent/Reactant | Purpose | Resulting Transformation |
| Strong Base (e.g., LDA) | Enolate Formation | Deprotonation at the α-carbon |
| Alkyl Halide (R-X) | Electrophile | α-Alkylation (C-C bond formation) |
Advanced Spectroscopic and Structural Characterization
X-ray Crystallography Studies
As of the latest available data, a single-crystal X-ray diffraction study for N-(2,3-dimethylphenyl)-2-phenylacetamide has not been reported in peer-reviewed literature. Consequently, detailed information regarding its crystal system, space group, and precise atomic coordinates is not available. While crystallographic data exists for structurally related compounds, such as N-(2,3-dimethylphenyl)acetamide, direct extrapolation of these findings to this compound is not feasible due to the significant structural influence of the benzyl (B1604629) group.
Information on the crystal structure, including unit cell dimensions, crystal system (e.g., monoclinic, orthorhombic), and space group, remains undetermined in the absence of a published crystallographic study. The refinement parameters, such as R-factor and goodness-of-fit, which indicate the quality of the structural model, are therefore also unavailable.
A detailed analysis of intermolecular forces, including potential hydrogen bonding involving the amide N-H and C=O groups, as well as π-stacking interactions between the aromatic rings, is contingent on the determination of the crystal structure. Without the precise coordinates of the atoms in the crystal lattice, a definitive description of these crucial packing interactions cannot be provided.
The conformation of the molecule in the solid state, particularly the dihedral angles between the planes of the phenyl rings and the orientation of the acetamide (B32628) linker, is unknown. This information can only be accurately determined through X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific NMR spectral data for this compound is not available in the reviewed scientific literature. While NMR data for various other phenylacetamide derivatives have been published, the exact chemical shifts and coupling constants for the title compound have not been documented.
A detailed assignment of proton chemical shifts (δ) and spin-spin coupling constants (J) for the aromatic and aliphatic protons of this compound is not available. Such data would be essential for confirming the molecular structure in solution.
Similarly, the characteristic chemical shifts for the various carbon atoms in this compound, including those of the carbonyl group, the aromatic rings, the methyl groups, and the methylene (B1212753) bridge, have not been reported.
Advanced NMR Techniques (e.g., 2D NMR)
To fully elucidate the complex structure and confirm the connectivity of atoms in this compound, a suite of 2D NMR experiments would be necessary. Techniques like COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the dimethylphenyl and phenyl rings, as well as between the methylene protons and the NH proton. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for unambiguously assigning the ¹H and ¹³C chemical shifts. Specifically, HMBC would show correlations between protons and carbons separated by two or three bonds, which is essential for confirming the link between the phenylacetamide moiety and the 2,3-dimethylphenyl group. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, helping to determine the preferred conformation of the molecule.
Without experimental data, a table of expected 2D NMR correlations cannot be accurately generated.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amide and aromatic functionalities. Based on data from similar compounds, the following absorptions would be anticipated:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3350-3180 | Secondary amide, typically a sharp to medium band. |
| C-H Stretch (Aromatic) | 3100-3000 | Stretching vibrations of the C-H bonds on the aromatic rings. |
| C-H Stretch (Aliphatic) | 3000-2850 | Stretching vibrations of the C-H bonds of the methyl and methylene groups. |
| C=O Stretch (Amide I) | 1680-1630 | A strong and characteristic absorption for the carbonyl group of the secondary amide. |
| N-H Bend (Amide II) | 1570-1515 | Bending vibration of the N-H bond coupled with C-N stretching. |
| C=C Stretch (Aromatic) | 1600-1450 | A series of bands of variable intensity due to the stretching of the carbon-carbon bonds in the aromatic rings. |
| C-N Stretch | 1350-1200 | Stretching vibration of the carbon-nitrogen bond. |
This table is predictive and based on general values for related structures. Actual experimental values are required for a definitive analysis.
Mass Spectrometry (MS) for Molecular Structure Elucidation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in structural elucidation. For this compound (C₁₆H₁₇NO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern under electron ionization (EI) would likely involve cleavage of the amide bond and other characteristic fragmentations of phenylacetamides.
A plausible fragmentation pathway, based on studies of similar molecules, could include:
α-cleavage: Cleavage of the bond between the carbonyl group and the methylene bridge, leading to the formation of a resonance-stabilized benzyl cation (C₇H₇⁺) at m/z 91.
McLafferty rearrangement: If applicable, this could lead to characteristic neutral losses.
Cleavage of the amide bond: This could result in fragments corresponding to the N-(2,3-dimethylphenyl)amino moiety and the phenylacetyl group.
A detailed analysis and a data table of fragments and their relative abundances would require an experimental mass spectrum of the compound.
Biological Activity Investigations in Vitro and Non Human Models
Antimicrobial Activity Studies
The antimicrobial potential of N-phenylacetamide derivatives has been explored against various bacterial and fungal pathogens. While direct studies on N-(2,3-dimethylphenyl)-2-phenylacetamide are limited, research on structurally similar compounds provides insight into the potential efficacy of this chemical class.
Antibacterial Efficacy
There is currently a lack of specific research data on the antibacterial effects of this compound against Bacillus subtilis and Escherichia coli. However, the broader class of N-phenylacetamide derivatives has been investigated against phytopathogenic bacteria.
In a study on N-phenylacetamide derivatives containing 4-arylthiazole moieties, several compounds demonstrated notable antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf blight in rice. For instance, the compound N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) exhibited a half-maximal effective concentration (EC50) of 156.7 µM, which was superior to the commercial bactericides bismerthiazol (B1226852) (230.5 µM) and thiodiazole copper (545.2 µM). mdpi.com Another compound in the same study, A4, showed an EC50 value of 179.2 µM against Xoo. mdpi.com Scanning electron microscopy revealed that compound A1 could induce the rupture of the Xoo cell membrane. mdpi.com
Table 1: Antibacterial Efficacy of Selected N-Phenylacetamide Derivatives against Xanthomonas oryzae pv. oryzae (Xoo)
| Compound | EC50 (µM) | Reference |
|---|---|---|
| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) | 156.7 | mdpi.com |
| A4 | 179.2 | mdpi.com |
| A6 | 144.7 | mdpi.com |
| Bismerthiazol (Standard) | 230.5 | mdpi.com |
| Thiodiazole Copper (Standard) | 545.2 | mdpi.com |
This table presents data for structural analogues, not this compound.
Antifungal Efficacy
Direct studies on the antifungal activity of this compound are not available in the reviewed literature. However, research on the closely related compound, 2-chloro-N-phenylacetamide, has demonstrated its efficacy against clinically relevant fungal species.
This analogue has shown significant activity against fluconazole-resistant strains of Candida albicans. In one study, 2-chloro-N-phenylacetamide inhibited all tested strains of C. albicans with a minimum inhibitory concentration (MIC) ranging from 128 to 256 µg/mL. nih.gov The minimum fungicidal concentration (MFC) was reported to be between 512 and 1,024 µg/mL. nih.gov Furthermore, this compound was found to inhibit the formation of C. albicans biofilms by up to 92% and disrupt pre-formed biofilms by up to 87%. nih.gov
Similarly, 2-chloro-N-phenylacetamide has been tested against Aspergillus flavus, a species closely related to Aspergillus niger. The compound exhibited antifungal activity with MIC values ranging from 16 to 256 µg/mL and MFC values between 32 and 512 µg/mL. scielo.br The proposed mechanism of action involves binding to ergosterol (B1671047) on the fungal plasma membrane and potentially inhibiting DNA synthesis. scielo.brscielo.br
Table 2: Antifungal Efficacy of 2-chloro-N-phenylacetamide
| Fungal Species | MIC Range (µg/mL) | MFC Range (µg/mL) | Reference |
|---|---|---|---|
| Candida albicans | 128 - 256 | 512 - 1,024 | nih.gov |
| Aspergillus flavus | 16 - 256 | 32 - 512 | scielo.br |
This table presents data for a structural analogue, 2-chloro-N-phenylacetamide, not this compound.
Antiviral Efficacy
Specific investigations into the antiviral activity of this compound are absent from the current scientific literature. However, studies on a related acetanilide (B955) derivative, N-(3-cyanophenyl)-2-phenylacetamide, have shown potent inhibitory effects against Morbillivirus-induced membrane fusion in cell cultures. This compound was found to have a high capacity to inhibit measles virus (MV) and canine distemper virus (CDV)-induced membrane fusion. The 50% inhibitory concentration (IC50) for this activity was approximately 3 µM, with low cytotoxicity observed (50% cytotoxic concentration [CC50] ≥ 300 µM). This results in a high selectivity index (CC50/IC50) of about 100. Furthermore, this analogue inhibited the infection of primary human peripheral blood lymphocytes by wild-type measles virus with an IC50 of approximately 20 µM.
Enzyme Inhibition Studies (Non-Human Enzymes/In Vitro)
The inhibitory effects of N-phenylacetamide derivatives have been evaluated against several non-human enzymes in vitro, highlighting their potential to modulate key biological pathways.
Alpha-Glucosidase Inhibition
Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. A novel, complex derivative containing the this compound scaffold has been synthesized and evaluated for its α-glucosidase inhibitory activity.
The compound, N-((1-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide, demonstrated superior potency against yeast α-glucosidase compared to the standard drug, acarbose. nih.gov This derivative (designated as 5d in the study) exhibited an IC50 value of 105.4 ± 1.2 µM. nih.gov This was significantly more potent than acarbose, which had an IC50 value of 752.0 ± 2.0 µM in the same assay. nih.gov The entire series of synthesized N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives showed IC50 values ranging from 26.8 ± 0.5 to 311.3 ± 2.4 μM, all of which were more potent than acarbose. nih.gov
Table 3: Alpha-Glucosidase Inhibitory Activity of an this compound Derivative
| Compound | IC50 (µM) | Reference |
|---|---|---|
| N-((1-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide (5d) | 105.4 ± 1.2 | nih.gov |
| Acarbose (Standard) | 752.0 ± 2.0 | nih.gov |
This table presents data for a complex derivative containing the this compound moiety.
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. While there is no specific data on the AChE inhibitory activity of this compound, studies on other N-phenylacetamide derivatives suggest that this chemical class can exhibit such properties.
For example, a series of N-phenylacetamide derivatives bearing a 1H-1,2,4-triazole ring were synthesized and tested for cholinesterase inhibition. Within this series, the compound 2-(1H-1,2,4-triazol-1-yl)-N-(3-methoxyphenyl)acetamide was identified as the most active, with an IC50 value of 6.68 µM against AChE. researchgate.net The study indicated that all tested compounds in this particular series displayed moderate and selective inhibitory activity towards AChE. researchgate.net
Table 4: AChE Inhibitory Activity of a Representative N-Phenylacetamide Derivative
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 2-(1H-1,2,4-triazol-1-yl)-N-(3-methoxyphenyl)acetamide | 6.68 | researchgate.net |
This table presents data for a structural analogue, not this compound.
An article on the biological activity of this compound cannot be generated. A thorough search of publicly available scientific literature did not yield specific research data for this exact compound within the scope of the requested topics: tyrosinase inhibition, serine protease inhibition, other specific enzyme targets, antinociceptive potential, antiepileptic potential, or anti-inflammatory effects.
While research exists on the biological activities of other related N-phenylacetamide derivatives, no studies were found that specifically investigate this compound for the outlined biological and therapeutic properties. The available literature focuses on different structural analogs, and extrapolating findings from those compounds to the specific molecule would be scientifically inaccurate and speculative.
Therefore, due to the absence of specific and relevant data for this compound in the requested areas of investigation, it is not possible to create a scientifically accurate and informative article that adheres to the provided outline.
Other Investigated Biological Activities (Non-Human)
Antioxidant Properties (in vitro assays)
Investigations into the direct antioxidant properties of this compound using established in vitro assays are not extensively documented in publicly available scientific literature. Standard assays for antioxidant capacity, which measure the ability of a compound to neutralize free radicals, have been widely applied to various substances. researchgate.netmdpi.com However, specific studies detailing the performance of this compound in these tests could not be identified through a comprehensive search of available research. While some studies have explored the antioxidant potential of other acetamide (B32628) derivatives, the data is specific to those compounds and cannot be extrapolated to this compound. nih.govresearchgate.net
Cytotoxic Activity (in vitro cell lines)
Antidepressant Activity (in animal models)
The evaluation of new chemical entities for potential antidepressant effects is commonly carried out using animal models. nih.gov The tail suspension test and the forced swim test are two frequently utilized behavioral paradigms to screen for antidepressant-like activity in rodents. researchgate.netnih.govresearchgate.net These models are based on the principle of measuring the duration of immobility when the animal is subjected to an inescapable, stressful situation, with a reduction in immobility time suggesting a potential antidepressant effect. While the antidepressant potential of various compounds has been assessed using these methods, specific studies and corresponding data on the activity of this compound in these animal models have not been found in the available scientific literature.
Nematicidal Activity (against Meloidogyne incognita)
Meloidogyne incognita, a root-knot nematode, is a significant agricultural pest, prompting research into new nematicidal agents. mdpi.comnih.govfrontiersin.org The evaluation of a compound's nematicidal activity typically involves in vitro assays to determine its effect on nematode mortality or inhibition of egg hatching. researchgate.netresearchgate.net Despite the ongoing search for effective nematicides, a thorough review of the scientific literature did not yield any studies specifically investigating the nematicidal properties of this compound against Meloidogyne incognita.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., DFT Studies)
There is no published research detailing Density Functional Theory (DFT) studies specifically for N-(2,3-dimethylphenyl)-2-phenylacetamide. Consequently, data regarding its optimized molecular geometry, electronic structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP) mapping are not available.
No specific studies providing the optimized bond lengths, bond angles, dihedral angles, or a detailed analysis of the electronic structure for this compound could be identified.
Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the resulting energy gap, and its implications for the chemical reactivity and kinetic stability of this compound is not available in the literature.
There are no published MEP maps for this compound, which would be used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
Molecular Docking Simulations
Specific molecular docking studies targeting this compound to elucidate its interaction with enzymes or receptors are absent from the scientific literature.
No research has been published that describes the potential binding modes, key interacting amino acid residues, or the types of intermolecular interactions (e.g., hydrogen bonding, hydrophobic interactions) between this compound and any biological target.
Due to the lack of molecular docking studies, there are no reported binding affinity values (such as Ki or IC50), docking scores, or free energy of binding calculations for this compound with any protein target.
Characterization of Molecular Interactions (Hydrogen Bonding, Hydrophobic Contacts, Pi-Stacking)
The biological and physical properties of this compound are governed by a network of non-covalent interactions. researchgate.net Computational modeling allows for the detailed characterization of these forces, including hydrogen bonds, hydrophobic contacts, and pi-stacking.
Hydrogen Bonding: The acetamide (B32628) group (-NH-C=O) is a classic motif for hydrogen bonding. The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. In the crystal structure of the related compound N-(2,3-dimethylphenyl)acetamide, molecules are linked into supramolecular chains by intermolecular N—H⋯O hydrogen bonds. nih.gov Similarly, this compound is expected to form robust intermolecular hydrogen bonds, which are fundamental to its crystal packing and its interaction with biological targets. nih.govmdpi.com
Hydrophobic Contacts: The molecule possesses significant nonpolar surface area contributed by the 2,3-dimethylphenyl and the phenyl rings. These hydrophobic regions drive interactions with nonpolar pockets in biological macromolecules, a phenomenon known as the hydrophobic effect. mdpi.com This effect is entropically driven, arising from the release of ordered water molecules from the nonpolar surfaces, which is crucial for ligand-protein binding. mdpi.com
Pi-Stacking: The two aromatic rings (the dimethyl-substituted phenyl ring and the phenyl ring from the phenylacetamide moiety) are capable of engaging in π-π stacking interactions. nih.gov These interactions, which arise from electrostatic and dispersion forces between the electron clouds of the aromatic systems, are vital for stabilizing both crystal structures and the binding of the molecule within protein active sites. nih.govmdpi.com The specific geometry of these interactions (e.g., face-to-face or offset) can be predicted and analyzed using computational methods.
The interplay of these interactions dictates the molecule's conformation, solubility, and affinity for biological receptors.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This approach is instrumental in rational drug design, enabling the prediction of the activity of novel molecules before their synthesis. srmist.edu.inkg.ac.rs
The development of a QSAR model is a systematic process that involves compiling a dataset of molecules with known activities, calculating molecular descriptors, and using statistical methods to create and validate a predictive equation. researchgate.netyoutube.com For acetamide derivatives, QSAR models have been successfully developed to predict various biological activities, such as anticonvulsant effects. kg.ac.rs
The general form of a QSAR equation is: Biological Activity = f(Descriptors)
Machine learning algorithms, such as multiple linear regression (MLR), random forest, and gradient boosting, are increasingly used to build robust predictive models. kg.ac.rsnih.gov The predictive power of these models is assessed through rigorous internal and external validation techniques to ensure their reliability for screening new chemical entities. nih.govarxiv.org
Table 1: Key Steps in QSAR Model Development
| Step | Description |
| Data Set Selection | A group of structurally related compounds with experimentally determined biological activities is chosen. |
| Descriptor Calculation | Various physicochemical, topological, electronic, and steric parameters (descriptors) are calculated for each molecule. |
| Model Building | A mathematical model is created using statistical methods (e.g., MLR) to correlate the descriptors with biological activity. |
| Model Validation | The model's statistical significance and predictive ability are rigorously tested using techniques like cross-validation and external validation. |
A critical outcome of QSAR analysis is the identification of molecular descriptors that significantly influence biological activity. These descriptors provide insight into the structural features that can be modified to enhance potency. For related classes of compounds, key descriptors often include:
Topological Descriptors: These relate to the size, shape, and degree of branching in the molecule. nih.gov
Electronic Descriptors: Parameters such as the distribution of charges and dipole moments are crucial, as they govern how the molecule interacts with the electrostatic field of a receptor. kg.ac.rs
Hydrophobic Descriptors (e.g., LogP): These quantify the lipophilicity of the molecule, which affects its ability to cross cell membranes and interact with hydrophobic binding pockets.
Steric Descriptors: These describe the three-dimensional bulk and shape of the molecule, which are critical for achieving a complementary fit with a biological target. nih.gov
For instance, in a QSAR study on anticonvulsant benzylacetamide derivatives, electronic and topologic features were found to play an important role in their activity. kg.ac.rs By understanding which descriptors positively or negatively impact activity, chemists can rationally design next-generation analogs of this compound with improved therapeutic profiles.
Hirshfeld Surface Analysis and Crystal Packing Characterization
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goviucr.org It partitions the crystal space into regions where the electron distribution of a given molecule dominates, providing a graphical representation of close contacts with neighboring molecules.
For acetamide derivatives, Hirshfeld analyses consistently show that the crystal packing is dominated by specific interactions. nih.govnih.govresearchgate.net While a specific analysis for this compound is not available, data from analogous structures provide a clear indication of the expected findings.
Table 2: Typical Intermolecular Contact Contributions from Hirshfeld Surface Analysis of Acetamide Derivatives
| Contact Type | Description | Typical Contribution (%) |
| H···H | Interactions between hydrogen atoms. | 45 - 55% |
| C···H/H···C | Contacts involving carbon and hydrogen atoms, often indicative of C-H···π interactions. | 20 - 25% |
| O···H/H···O | Represents conventional and weak hydrogen bonds involving carbonyl oxygen and various hydrogen donors. | 15 - 25% |
| N···H/H···N | Contacts involving the amide nitrogen and hydrogen atoms. | 1 - 5% |
Note: Percentages are illustrative based on published analyses of similar compounds. nih.govresearchgate.net
The fingerprint plots for this compound would be expected to show sharp spikes corresponding to the strong N—H⋯O hydrogen bonds and broader regions representing the numerous weaker H···H, C···H, and O···H contacts that collectively stabilize the crystal structure. nih.gov This detailed understanding of solid-state interactions is essential for controlling polymorphism and ensuring the physical stability of the compound.
Structure Activity Relationship Sar Elucidation
Impact of Phenyl Ring Substituents on Biological Activity
The nature and position of substituents on the two phenyl rings of the N-phenylacetamide scaffold play a pivotal role in determining the molecule's biological activity and potency. Studies have shown that even minor alterations can lead to significant changes in efficacy.
Research into a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives as potential anticancer agents revealed that the type of substituent on the N-phenyl ring significantly influences cytotoxicity. nih.gov Compounds featuring an electron-withdrawing nitro group (NO₂) demonstrated a higher cytotoxic effect against cancer cell lines compared to those with an electron-donating methoxy (B1213986) group (OCH₃). nih.gov Specifically, a compound with a para-nitro substituent was the most active against the MCF-7 cell line. nih.gov
In the context of antibacterial agents, the substitution pattern on N-phenylacetamide derivatives containing a 4-arylthiazole moiety was found to be crucial for their activity against various Xanthomonas species. nih.gov The analysis indicated that both the type and position of the substituent on the benzene (B151609) ring affected bactericidal activity. nih.gov Generally, compounds with electron-withdrawing substituents (e.g., -F, -Cl) at the 4-position (para-position) of the phenyl ring exhibited higher bactericidal activity than those with electron-donating substituents like a methyl group (-CH₃). nih.gov The activity trend for para-substituted halogens was found to be F > Cl > Br, suggesting that a 4-fluoro substituted benzene ring was most favorable for antibacterial activity. nih.gov Placing substituents at the 3-position (meta-position) was generally not conducive to improving activity. nih.gov
Similarly, a study on (E)-N-(CH₃-substituted-phenyl)-1-phenylmethanimine, a related Schiff base, showed that the position of a methyl group on the aryl ring affects antimicrobial activity. The meta- and para-substituted derivatives exhibited greater antifungal and antibacterial properties compared to the ortho-substituted version. researchgate.net In the development of cyclooxygenase (COX) inhibitors based on the 2-phenylaminophenylacetic acid scaffold, optimal activities were associated with having halogen or alkyl substituents in both ortho positions of the anilino ring. researchgate.net
Table 1: Effect of N-Phenyl Ring Substituents on Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
| Compound | Substituent (R) on N-phenyl ring | Position | Biological Target | Activity (IC50) | Reference |
|---|---|---|---|---|---|
| 2a | NO₂ | ortho | PC3 Cell Line | >100 µM | nih.gov |
| 2b | NO₂ | meta | PC3 Cell Line | 52 µM | nih.gov |
| 2c | NO₂ | para | PC3 Cell Line | 80 µM | nih.gov |
| 2c | NO₂ | para | MCF-7 Cell Line | 100 µM | nih.gov |
| 2d | OCH₃ | ortho | PC3 Cell Line | >100 µM | nih.gov |
| 2e | OCH₃ | meta | PC3 Cell Line | >100 µM | nih.gov |
| 2f | OCH₃ | para | PC3 Cell Line | >100 µM | nih.gov |
Role of Acetamide (B32628) Backbone Modifications on Activity Profiles
The acetamide backbone (-CH₂-C(=O)-NH-) serves as the central linker in N-(2,3-dimethylphenyl)-2-phenylacetamide and related structures. Modifications to this core element, including the length of the alkyl chain and substitutions on the amide nitrogen or the adjacent methylene (B1212753) group, can profoundly alter the compound's activity profile.
In a structure-activity relationship study of novel phenylacetamides designed as Na⁺ channel blockers, the diphenylacetic acid portion of the lead molecule was kept constant while the amide alkyl linkage was modified. ebi.ac.uk The research found that a three-carbon spacer between the amide and the terminal amine was optimal for inhibitory potency. ebi.ac.uk Furthermore, a secondary amide linkage was preferred over other configurations, highlighting the importance of the N-H bond for interaction with the biological target. ebi.ac.uk
Conversely, research on a series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels revealed that the core structure was highly sensitive to change. nih.gov The study reported that the series had a "flat" SAR, where significant structural modifications to the molecule's backbone consistently resulted in a loss of biological activity. nih.gov This suggests that the spatial arrangement and chemical nature of the acetamide core are strictly required for binding and inhibition of the Slack channel. nih.gov
In a different therapeutic area, the development of derivatives of the NSAID lumiracoxib, which is based on a 2-phenylaminophenylacetic acid scaffold, showed that the presence of a methyl group on the phenylacetic acid ring (part of the acetamide backbone) is a critical determinant for selectivity towards the COX-2 enzyme. researchgate.net This modification likely introduces a steric constraint that favors binding to the COX-2 active site over the more constricted COX-1 site.
Influence of Incorporated Aromatic and Heterocyclic Moieties on Biological Efficacy
Incorporating additional aromatic or heterocyclic ring systems into the N-phenylacetamide scaffold is a common strategy to explore new chemical space and enhance biological efficacy. nih.gov These moieties can introduce new binding interactions, alter physicochemical properties like solubility and lipophilicity, and modulate the molecule's metabolic stability.
Several studies have demonstrated the success of this approach. For instance, a series of novel N-phenylacetamide derivatives containing 4-arylthiazole moieties were synthesized and evaluated for antibacterial activity. nih.govmdpi.com The introduction of the thiazole (B1198619) ring, a five-membered sulfur- and nitrogen-containing heterocycle, led to compounds with potent activity against plant-pathogenic bacteria, with one of the lead compounds, N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide, showing superior efficacy compared to commercial bactericides. mdpi.com
In another study, the N-phenylacetamide scaffold was incorporated with 1,2,3-triazole rings via click chemistry. rsc.org The resulting compounds were evaluated for antifungal activity, with derivatives containing a 4-nitrophenol-derived triazole displaying excellent activity against all tested fungal strains. rsc.org This highlights the favorable contribution of the triazole moiety, which is known to coordinate with key enzymes in fungal biosynthetic pathways. rsc.org
The fusion of N-phenylacetamide with other complex heterocyclic systems has also yielded promising results for different therapeutic targets. Researchers have developed isatin-based sulphonamides by incorporating a phenylacetamide moiety at the isatin (B1672199) nitrogen. nih.gov These hybrid molecules were screened as inhibitors of human carbonic anhydrase (hCA), an enzyme relevant to cancer, and showed potent inhibitory profiles against several isoforms. nih.gov Similarly, N-(benzothiazol-2-yl)-acetamide derivatives linked to a tetrazole ring have been synthesized and found to possess significant analgesic properties. researchgate.net The combination of the benzothiazole (B30560) and tetrazole heterocycles within the acetamide framework was key to achieving this activity. researchgate.net
The incorporation of these cyclic systems transforms the simple phenylacetamide structure into a more complex and often more potent agent. The specific choice of the heterocyclic ring can be tailored to the desired biological target, leveraging the unique electronic and steric properties of moieties like thiazole, triazole, isatin, or benzothiazole to achieve high efficacy and selectivity. nih.govescholarship.orgdntb.gov.ua
Table 2: Biological Activity of N-Phenylacetamide Derivatives with Incorporated Heterocyclic Moieties
| Core Scaffold | Incorporated Heterocycle(s) | Observed Biological Activity | Reference |
|---|---|---|---|
| N-phenylacetamide | 4-Arylthiazole | Antibacterial (against Xanthomonas sp.) | nih.govmdpi.com |
| N-phenylacetamide | 1,2,3-Triazole | Antifungal | rsc.org |
| N-phenylacetamide-2-oxoindole | Isatin (Indole-2-oxo) | Carbonic Anhydrase Inhibition | nih.gov |
| N-(benzothiazol-2-yl)acetamide | Benzothiazole, Tetrazole | Analgesic | researchgate.net |
Advanced Research Applications Beyond Pharmacology
Agrochemical Research Applications
The exploration of N-phenylacetamide derivatives in agrochemical research is an active field. The structural motif of this class of compounds provides a versatile scaffold for the development of new active ingredients for crop protection.
Research into novel herbicides is critical for global food security. While specific studies detailing the herbicidal activity of N-(2,3-dimethylphenyl)-2-phenylacetamide are not extensively documented in publicly available literature, the broader class of acetamide (B32628) and phenylacetamide derivatives has been investigated for weed control. For instance, various N-substituted-2-phenylacetamide derivatives have been synthesized and studied, revealing that their biological activity is highly dependent on the nature and position of substituents on the phenyl rings.
The development of new herbicides often involves the synthesis and screening of a large number of chemical analogues. The core structure of this compound, with its substituted aromatic rings, presents a viable candidate for inclusion in such screening programs to identify new herbicidal modes of action or to develop herbicides with improved efficacy and selectivity.
Phenylacetamide derivatives are recognized for exhibiting a range of biological activities, including potential as pesticides. The formulation of a pesticide involves combining the active ingredient with other substances to create a product that is effective and easy to use. The physicochemical properties of this compound would be a key consideration in its potential use in pesticide formulations. These properties, such as solubility and stability, would influence the choice of solvents, carriers, and adjuvants to create a stable and effective product.
While specific pesticide formulations containing this compound are not detailed in the available research, the general class of phenylacetamides has been explored for such applications. The development of effective pesticide formulations is a complex process that involves optimizing the delivery of the active ingredient to the target pest.
Material Science and Polymer Chemistry
The field of material science is constantly in search of new molecules with unique properties to create advanced materials. The structure of this compound offers potential for its use in the development of novel materials and polymers.
The amide linkage and the aromatic rings in this compound provide sites for potential chemical modifications. These modifications could be used to introduce specific functionalities, leading to the development of materials with tailored properties such as thermal stability, optical activity, or specific binding capabilities. For example, the incorporation of such molecules into a polymer backbone could influence the material's mechanical strength, flexibility, and resistance to chemical degradation.
In synthetic chemistry, molecules like this compound can serve as valuable building blocks for the construction of more complex organic compounds. The reactivity of the amide group and the potential for substitution on the aromatic rings allow for its integration into larger molecular architectures. This could be relevant in the synthesis of specialized polymers, dendrimers, or other macromolecules where precise control over the final structure and properties is required.
Industrial Chemical Intermediate Roles in Organic Synthesis
In the chemical industry, intermediates are compounds that are synthesized as a stepping stone towards the final product. This compound can be considered a potential intermediate in various organic synthesis pathways.
The synthesis of this compound itself involves the reaction of 2,3-dimethylaniline with a derivative of phenylacetic acid. This straightforward synthesis makes it an accessible intermediate. From this compound, a variety of other chemicals can be derived through reactions that target the amide bond or the aromatic rings. For example, hydrolysis of the amide bond would yield 2,3-dimethylaniline and phenylacetic acid, while reduction could produce the corresponding amine. The aromatic rings could undergo electrophilic substitution reactions to introduce further functional groups, opening up pathways to a diverse range of other chemical entities for use in various industries.
Applications in Proteomics Research
Proteomics, the large-scale study of proteins, is a fundamental area of molecular biology that provides critical insights into cellular functions, disease mechanisms, and therapeutic targets. Chemical probes are essential tools in proteomics research, enabling the investigation of protein function, interactions, and localization within complex biological systems.
A comprehensive review of available scientific literature and research databases reveals a notable absence of studies specifically detailing the application of this compound in the field of proteomics. Searches for its use as a chemical probe, in protein-protein interaction studies, or for target identification and validation have not yielded any specific research findings.
This lack of documented use suggests that this compound has not been a primary focus of proteomics investigations to date. The development and utilization of chemical probes in proteomics often require specific reactive groups or functionalities that allow for covalent modification of proteins or specific, high-affinity non-covalent interactions, which this particular compound may lack or which have not yet been exploited for this purpose.
Consequently, there is no available data to construct tables on protein targets, binding affinities, or other relevant proteomics parameters for this compound. The scientific community has yet to publish research that would form the basis for a detailed discussion of its role in this advanced research area.
Q & A
Q. How can researchers optimize the synthesis of N-(2,3-dimethylphenyl)-2-phenylacetamide for high purity and yield?
- Methodological Answer : The compound can be synthesized via coupling reactions using diphenylacetic acid derivatives and substituted anilines. A validated approach involves:
- Reagents : Use 2,3-dimethylaniline and phenylacetic acid derivatives with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in dichloromethane .
- Conditions : Stir at 273 K for 3 hours, followed by extraction and crystallization from methylene chloride/acetone (1:1) .
- Monitoring : Track reaction progress via TLC (hexane:ethyl acetate, 9:1) .
- Yield Optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of acid to amine) and use triethylamine as a base to neutralize HCl byproducts .
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
- Methodological Answer :
- NMR : and NMR to confirm amide bond formation and substituent positions. Key signals include the amide proton (~8–10 ppm) and aromatic protons of dimethylphenyl and phenyl groups .
- IR : Detect characteristic peaks for C=O (1650–1700 cm) and N-H (3300 cm) stretches .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic and steric properties of this compound?
- Methodological Answer :
- Functional Selection : Employ hybrid functionals like B3LYP (combining exact exchange and gradient corrections) to balance accuracy and computational cost .
- Geometry Optimization : Use 6-31G(d,p) basis sets to model bond lengths and dihedral angles (e.g., between phenyl rings) .
- Properties Analyzed :
- HOMO-LUMO gaps to predict reactivity.
- Electrostatic potential maps to identify nucleophilic/electrophilic sites.
- Torsional barriers for conformational flexibility analysis .
Q. How should researchers address contradictions in crystallographic vs. spectroscopic data for this compound?
- Methodological Answer :
- Root Cause Analysis : Discrepancies may arise from dynamic vs. static structures (e.g., solution vs. solid-state conformers).
- Validation Tools :
- X-ray Crystallography : Refine structures using SHELXL (hydrogen bonding parameters: N–H···O, C–H···π) .
- 2D NMR : NOESY/ROESY to detect through-space interactions in solution, confirming or refuting crystallographic packing effects .
- Statistical Comparison : Calculate R-factors (< 5%) and validate against Cambridge Structural Database (CSD) entries for similar acetamides .
Q. What strategies are effective for resolving ambiguous hydrogen-bonding networks in the crystal structure of this compound?
- Methodological Answer :
- Hydrogen Bond Analysis : Use ORTEP-3 or Mercury to visualize intermolecular interactions (e.g., N1–H1···O1 chains along the c-axis) .
- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H···H, C···H) to distinguish packing forces from intramolecular effects .
- Temperature-Dependent Studies : Collect data at 100 K to reduce thermal motion artifacts and improve electron density maps .
Q. How can researchers evaluate the pharmacological potential of this compound analogs?
- Methodological Answer :
- Structural Analogues : Modify substituents (e.g., chloro, methoxy) based on pesticidal acetamides like dimethenamid or pretilachlor .
- Assays :
- Enzyme Inhibition : Screen against acetylcholinesterase or cytochrome P450 isoforms.
- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., opioid receptors, given structural similarity to fentanyl derivatives) .
- ADMET Prediction : Use QSAR models to predict bioavailability and toxicity .
Q. What validation protocols ensure the accuracy of synthetic and structural data for this compound?
- Methodological Answer :
- Synthetic Reproducibility :
- Batch Testing : Synthesize ≥3 independent batches and compare yields/purity .
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
- Crystallographic Validation :
- PLATON Checks : Verify absence of twinning, voids, and incorrect space group assignments .
- CSD-Miner : Compare metrics (e.g., torsion angles) with deposited structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
